molecular formula C9H8ClN3O B1489724 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide CAS No. 914349-02-3

5-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Cat. No. B1489724
M. Wt: 209.63 g/mol
InChI Key: NQUMMDGIACLAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-hydroxy-1H-indole-3-carboximidamide (5-Cl-NH-I-C) is a chlorinated derivative of the indole-3-carboximidamide (I-C) molecule, which is a naturally occurring compound found in plants. 5-Cl-NH-I-C is a relatively new molecule and has been found to have a wide range of applications in scientific research, pharmaceuticals, and industrial chemistry.

Scientific Research Applications

Inhibition of 5-Lipoxygenase for Anti-Inflammatory Therapeutics

Indole derivatives have been explored for their potential as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the inflammatory process. Structural optimization of 2-amino-5-hydroxy-1H-indoles led to the development of novel compounds with high potency against 5-LO, demonstrating marked efficacy in biological systems. These compounds are considered potential anti-inflammatory therapeutics, highlighting the role of indole derivatives in addressing inflammatory and allergic disorders (Karg et al., 2009).

Glycogen Phosphorylase Inhibition for Diabetes Management

Research on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives identified compounds with potent inhibitory activity against glycogen phosphorylase (GP), a key enzyme in glucose metabolism. One specific derivative demonstrated significant oral hypoglycemic activity in diabetic models, suggesting the potential of indole derivatives in diabetes management through the inhibition of GP (Onda et al., 2008).

Antiviral Properties Against Multiple Viruses

Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and found to have significant antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. This research underscores the potential of indole derivatives as antiviral agents, offering insights into novel therapeutic approaches for viral infections (Ivachtchenko et al., 2015).

properties

IUPAC Name

5-chloro-N'-hydroxy-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUMMDGIACLAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649888
Record name 1-(5-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-hydroxy-1H-indole-3-carboximidamide

CAS RN

914349-02-3
Record name 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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